molecular formula C17H13ClN2O B12347704 6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride

6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride

Cat. No.: B12347704
M. Wt: 296.7 g/mol
InChI Key: AWXOXTGEJTWAPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride typically involves the reaction of 6-ethyl-2-pyridin-2-ylquinoline with thionyl chloride (SOCl₂) under reflux conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its carbonyl chloride group. This interaction can lead to the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
  • 6-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Uniqueness

6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is unique due to its specific substitution pattern on the quinoline and pyridine rings, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

6-ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride

InChI

InChI=1S/C17H13ClN2O/c1-2-11-6-7-14-12(9-11)13(17(18)21)10-16(20-14)15-5-3-4-8-19-15/h3-10H,2H2,1H3

InChI Key

AWXOXTGEJTWAPD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=N3

Origin of Product

United States

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